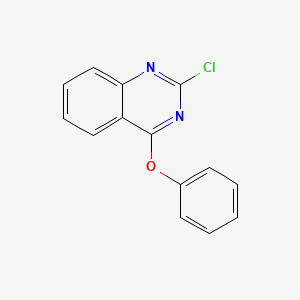
2-氯-4-苯氧基喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-phenoxyquinazoline is a chemical compound with the CAS Number: 858027-20-0 . It has a molecular weight of 256.69 .
Synthesis Analysis
An efficient synthesis of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives has been reported . The synthesis involves the use of starting materials such as quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-phenoxyquinazoline consists of a quinazoline core with a chlorine atom at the 2-position and a phenoxy group at the 4-position .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-phenoxyquinazoline include a molecular weight of 256.69 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.科学研究应用
Antibacterial Activity
Quinazolines and quinazolinones have demonstrated significant antibacterial properties. Researchers have investigated various derivatives, including 2-Chloro-4-phenoxyquinazoline, for their ability to combat drug-resistant bacterial strains. These compounds may serve as potential novel antibiotics to address the growing challenge of antibiotic resistance .
Anti-Inflammatory Effects
The anti-inflammatory potential of quinazolinones, including 2-Chloro-4-phenoxyquinazoline, has been explored. These compounds exhibit inhibitory effects on inflammatory pathways, making them relevant candidates for managing inflammatory conditions .
Anticancer Properties
Quinazoline derivatives have shown promise in cancer therapy. Erlotinib and gefitinib, both derived from quinazolines, are used to treat lung and pancreatic cancers. While specific studies on 2-Chloro-4-phenoxyquinazoline are limited, its structural similarity suggests potential anticancer activity .
Anticonvulsant Activity
Quinazolines have been investigated for their anticonvulsant effects. Although more research is needed, 2-Chloro-4-phenoxyquinazoline could be a valuable scaffold for developing antiepileptic drugs .
Antifungal Potential
Quinazoline derivatives have displayed antifungal activity. Researchers have explored their efficacy against fungal pathogens, and 2-Chloro-4-phenoxyquinazoline may contribute to this field .
Structure-Activity Relationships (SAR)
Understanding the SAR of quinazolinone derivatives is crucial for drug design. Researchers have investigated the relationship between chemical structure and biological activity. By studying the SAR of 2-Chloro-4-phenoxyquinazoline, medicinal chemists can optimize its pharmacological properties .
安全和危害
The safety data sheet for 2-Chloro-4-phenoxyquinazoline suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用机制
Target of Action
The primary targets of 2-Chloro-4-phenoxyquinazoline are cancer cells. This compound has been synthesized and tested for its anticancer activity against various cancer cell lines . The compound interacts with DNA, EGFR, and VEGFR-2 receptors, which play crucial roles in cell proliferation and survival .
Mode of Action
2-Chloro-4-phenoxyquinazoline interacts with its targets through DNA binding. It has been found to interact with the calf thymus DNA by intercalation and groove binding . This interaction can disrupt the normal functioning of DNA, thereby inhibiting the proliferation of cancer cells.
Biochemical Pathways
The disruption of these processes can lead to the inhibition of cancer cell proliferation .
Result of Action
The molecular and cellular effects of 2-Chloro-4-phenoxyquinazoline’s action primarily involve the inhibition of cancer cell proliferation. By interacting with DNA and certain receptors, the compound disrupts normal cellular processes, leading to the death of cancer cells .
属性
IUPAC Name |
2-chloro-4-phenoxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-14-16-12-9-5-4-8-11(12)13(17-14)18-10-6-2-1-3-7-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXXHUNCROLIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

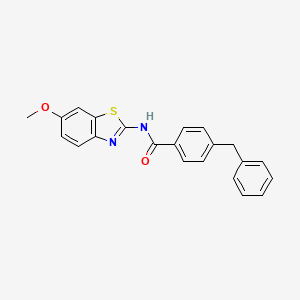

![5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2641665.png)

![2-(4-fluorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2641667.png)
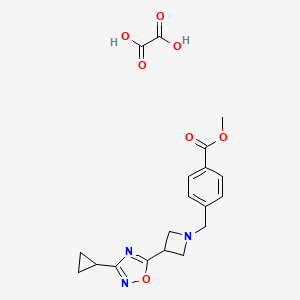
![Methyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2641669.png)
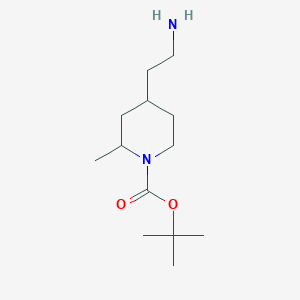
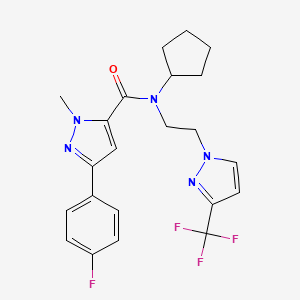
![4-(difluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide](/img/structure/B2641672.png)

![3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2641676.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,6-difluorophenyl)amino)formamide](/img/structure/B2641678.png)
